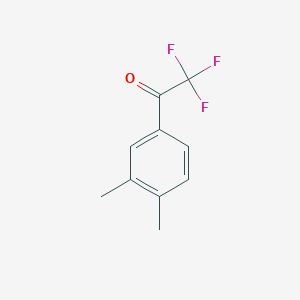

3',4'-Dimethyl-2,2,2-trifluoroacetophenone

Übersicht

Beschreibung

The compound 3',4'-Dimethyl-2,2,2-trifluoroacetophenone is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar trifluoromethyl-containing compounds. For instance, the synthesis of various heterocycles and the use of trifluoromethyl groups in asymmetric synthesis are highlighted, which may share some synthetic parallels with the compound .

Synthesis Analysis

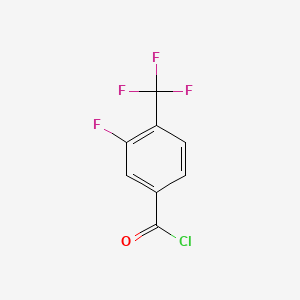

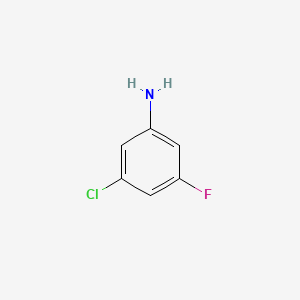

The synthesis of compounds related to 3',4'-Dimethyl-2,2,2-trifluoroacetophenone involves the use of dichloroacetyl chloride and electron-rich amino-heterocycles to produce fused pyridines . Additionally, asymmetric synthesis techniques have been employed to create sterically constrained pyroglutamic acids with trifluoromethyl groups, indicating the potential for similar approaches in the synthesis of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone . These methods demonstrate the importance of careful selection of starting materials and reaction conditions to achieve the desired molecular architecture and stereochemistry.

Molecular Structure Analysis

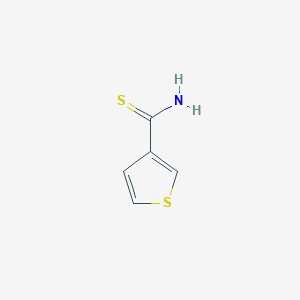

The molecular structure of compounds similar to 3',4'-Dimethyl-2,2,2-trifluoroacetophenone has been elucidated using X-ray crystallography, as seen in the synthesis of strongly fluorescent oxazoles . This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and properties. Although the exact structure of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone is not provided, insights from related compounds suggest that it would likely exhibit a planar aromatic system with electron-donating methyl groups and an electron-withdrawing trifluoromethyl group affecting its electronic properties.

Chemical Reactions Analysis

The chemical reactions involving compounds with structural features similar to 3',4'-Dimethyl-2,2,2-trifluoroacetophenone include the formation of annulated α-(formyl)pyridines through hydrolysis and the synthesis of oxazoles with high fluorescence quantum yields . These reactions demonstrate the reactivity of the carbonyl and aromatic moieties, which are likely to be present in 3',4'-Dimethyl-2,2,2-trifluoroacetophenone, and suggest potential pathways for its functionalization and application in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone are not directly discussed, the properties of related compounds can provide some insights. For example, the presence of trifluoromethyl groups is known to impart unique properties such as increased lipophilicity and chemical stability . The methyl groups can influence the compound's volatility and solubility. Additionally, the synthesis of fluorescent oxazoles indicates that the electronic nature of the substituents on the aromatic ring can significantly affect the photophysical properties of these molecules . Therefore, it can be inferred that 3',4'-Dimethyl-2,2,2-trifluoroacetophenone would exhibit properties influenced by its trifluoromethyl and methyl substituents, potentially including altered reactivity, stability, and fluorescence characteristics.

Eigenschaften

IUPAC Name |

1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVJGZSCQYMMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374439 | |

| Record name | 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dimethyl-2,2,2-trifluoroacetophenone | |

CAS RN |

75833-26-0 | |

| Record name | 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.